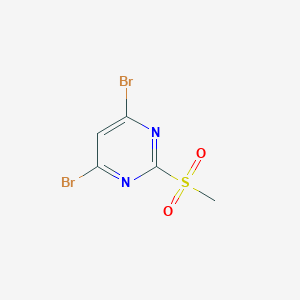

4,6-Dibromo-2-(methylsulfonyl)pyrimidine

描述

属性

IUPAC Name |

4,6-dibromo-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O2S/c1-12(10,11)5-8-3(6)2-4(7)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDFDQSMZGFUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599264 | |

| Record name | 4,6-Dibromo-2-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172899-12-6 | |

| Record name | 4,6-Dibromo-2-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization of 4,6 Dibromo 2 Methylsulfonyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. nih.gov The generally accepted mechanism involves a two-step addition-elimination sequence through a Meisenheimer intermediate. nih.govnih.gov However, recent studies suggest that many SNAr reactions, particularly those on heterocycles with good leaving groups like chlorine and bromine, may proceed through a concerted mechanism. nih.gov The pyrimidine (B1678525) ring, being electron-deficient, is inherently activated for SNAr, especially at the 2, 4, and 6 positions. baranlab.orgwuxiapptec.com The presence of a strong electron-withdrawing group like the methylsulfonyl group further enhances this reactivity. youtube.com

Chemoselectivity in Displacement of Halogen vs. Methylsulfonyl Groups

The reactivity of dihalo-2-(methylsulfonyl)pyrimidine analogues presents an interesting case of chemoselectivity. In the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), the outcome of the reaction is highly dependent on the nucleophile and the reaction conditions. researchgate.netthieme-connect.com

Studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine reveal that:

With weak bases, anilines and secondary aliphatic amines selectively displace the chloride group. researchgate.netthieme-connect.com

Deprotonated anilines and their carbonyl derivatives, however, displace the sulfone group. researchgate.netthieme-connect.com

Sterically and electronically unbiased primary aliphatic amines show a preference for displacing the sulfone group. researchgate.netthieme-connect.com

This selectivity can be attributed to a combination of steric and electronic factors. researchgate.netthieme-connect.com While direct studies on the dibromo analogue are less common, the principles of chemoselectivity observed with the dichloro analogue provide a strong predictive framework.

Regioselective Functionalization at C4 and C6 Positions

The C4 and C6 positions of the pyrimidine ring in 4,6-dihalo-2-(methylsulfonyl)pyrimidines are generally more reactive towards nucleophiles than the C2 position when a halogen is the leaving group. baranlab.org However, the methylsulfonyl group is an excellent leaving group, often more so than halogens, which complicates predictions of regioselectivity.

In the analogous 2-MeSO2-4-chloropyrimidine, SNAr reactions with amines and Stille coupling occur selectively at the C4 position. wuxiapptec.com This suggests that in 4,6-dibromo-2-(methylsulfonyl)pyrimidine, the C4 and C6 positions would be the primary sites of attack for many nucleophiles. The relative reactivity of the C4 versus C6 position can be influenced by the specific nucleophile and reaction conditions.

Reaction with Oxygen Nucleophiles

The reaction of 2-(methylsulfonyl)pyrimidine (B77071) derivatives with oxygen nucleophiles can exhibit unique regioselectivity. For instance, the reaction of 2-MeSO2-4-chloropyrimidine with alkoxides occurs exclusively at the C2 position, displacing the methylsulfonyl group, even at low temperatures like -78°C. wuxiapptec.com This C2 selectivity is attributed to the formation of a hydrogen bond between the acidic methyl protons of the MeSO2 group and the incoming alkoxide, which directs the nucleophilic attack to the adjacent C2 position. wuxiapptec.com A similar outcome would be anticipated for this compound.

A study on the regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones demonstrated that the use of cesium carbonate in DMF promotes selective O-alkylation. rsc.orgnih.gov

Reaction with Nitrogen Nucleophiles (e.g., amines)

The reaction of 4,6-dihalo-2-(methylsulfonyl)pyrimidines with nitrogen nucleophiles is a well-explored area, particularly with the dichloro analogue. As mentioned, the selectivity of these reactions is highly dependent on the nature of the amine and the reaction conditions. researchgate.netthieme-connect.com

For example, in the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with anilines in the presence of a weak base like sodium hydrogen carbonate, the C4-chloro group is selectively displaced. researchgate.net In contrast, using a stronger base can lead to the displacement of the sulfone group. researchgate.netthieme-connect.com Primary aliphatic amines, on the other hand, tend to displace the sulfone group. researchgate.netthieme-connect.com These findings suggest a similar pattern of reactivity for this compound, allowing for tunable, regioselective amination at different positions of the pyrimidine core.

| Nucleophile | Base | Predominant Product |

| Anilines | Weak Base (e.g., NaHCO3) | C4-amino substitution |

| Deprotonated Anilines | Strong Base | C2-amino substitution |

| Primary Aliphatic Amines | - | C2-amino substitution |

Table 1: Selective Amination of 4,6-dichloro-2-(methylsulfonyl)pyrimidine researchgate.netthieme-connect.com

Reaction with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiolates, are generally potent nucleophiles due to the high polarizability of sulfur. msu.edu In the context of 2-(methylsulfonyl)pyrimidines, these nucleophiles are expected to readily participate in SNAr reactions. Research on 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) has shown that it reacts chemoselectively with the thiol group of glutathione (B108866) to form an S-arylated product. nih.gov This highlights the propensity of the methylsulfonyl group to be displaced by sulfur nucleophiles. It is therefore highly probable that this compound would react with sulfur nucleophiles at the C2 position to displace the methylsulfonyl group.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. uva.esmdpi.comresearchgate.netnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a metal catalyst, most commonly palladium. uva.es

For halogenated pyrimidines, the reactivity in cross-coupling reactions generally follows the order I > Br > Cl. rsc.org The C4 and C6 positions of the pyrimidine ring are typically more reactive in cross-coupling reactions than the C2 position. baranlab.org Therefore, in this compound, the two bromine atoms at the C4 and C6 positions are prime candidates for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Sonogashira couplings. uva.esdntb.gov.ua This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at these positions. The selective mono- or di-functionalization can often be controlled by stoichiometry and reaction conditions.

| Cross-Coupling Reaction | Reagents | Catalyst | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acids or esters | Palladium | Biaryls, vinyl pyrimidines |

| Negishi | Organozinc reagents | Palladium or Nickel | Alkyl/aryl pyrimidines |

| Sonogashira | Terminal alkynes | Palladium/Copper | Alkynyl pyrimidines |

Table 2: Potential Cross-Coupling Reactions for this compound

Suzuki-Miyaura Coupling and Related Reactions

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, extensively used for the arylation of halogenated heterocycles. libretexts.orgnih.gov For dihalogenated pyrimidines, this reaction provides a powerful tool for introducing aryl or heteroaryl substituents. The general mechanism involves the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In the context of substrates similar to this compound, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, Suzuki-Miyaura reactions have been successfully performed using various arylboronic acids with a Pd(PPh₃)₄ catalyst. researchgate.netmdpi.com Studies have shown that electron-rich boronic acids tend to produce good yields. researchgate.netmdpi.com The choice of base and solvent is critical, with combinations like potassium phosphate (B84403) in 1,4-dioxane (B91453) proving effective. mdpi.com Given the higher reactivity of C-Br bonds compared to C-Cl bonds in palladium catalysis, it is expected that this compound would readily undergo Suzuki-Miyaura coupling at the bromine-substituted positions. The relative reactivity of the C4 and C6 positions would likely be similar, potentially leading to mixtures of mono- and di-arylated products, which could be controlled by adjusting reaction stoichiometry and conditions.

Other Palladium-Catalyzed Transformations (e.g., Sonogashira, Heck, Stille Coupling)

Beyond the Suzuki-Miyaura reaction, the bromo-substituents on the pyrimidine ring serve as handles for other significant palladium-catalyzed transformations.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is highly valuable for synthesizing arylalkynes. For halogenated heterocycles like 4-bromo-6H-1,2-oxazines, Sonogashira couplings with terminal alkynes proceed efficiently to yield the corresponding 4-alkynyl derivatives. nih.gov It is therefore highly probable that this compound would react selectively at the C-Br positions with various terminal alkynes to produce mono- or di-alkynylated pyrimidines. nih.gov

Heck Coupling: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. This transformation has been employed in the synthesis of complex molecules, including bioactive natural products. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organostannane reagent with an organohalide. Like the Suzuki coupling, it is a versatile C-C bond-forming method, though it employs organotin reagents which are often highly toxic. libretexts.orgresearchgate.net

For all these coupling reactions, the primary sites of reactivity on this compound would be the C4 and C6 positions due to the presence of the bromo leaving groups.

Catalyst Systems and Ligand Optimization for Selective Coupling

Achieving site-selectivity in the cross-coupling of polyhalogenated aromatic compounds is a significant synthetic challenge. The choice of catalyst system, particularly the ligand bound to the palladium center, is paramount for controlling the reaction's outcome. rsc.org

For substrates with multiple, electronically similar leaving groups, such as the two bromine atoms in this compound, achieving selective mono-functionalization over di-functionalization requires careful tuning of the reaction conditions. The properties of the phosphine (B1218219) ligands used in palladium catalysis play a crucial role. Sterically hindered ligands can favor mono-arylation by encumbering the catalytic site after the first coupling event, making the second oxidative addition less favorable. nih.gov

Furthermore, innovative strategies using non-covalent interactions between the substrate and the ligand have been developed to control regioselectivity in di- and tri-halogenated arenes. incatt.nl By systematically varying ligands and cations from the base, specific electrostatic interactions can be established that direct the catalyst to a particular site on the substrate. incatt.nl For instance, the use of sulfonated ligands like SPhos and XPhos in combination with different alkali metal cations has enabled precise site-selective C-C and C-N cross-coupling of multiply chlorinated arenes. incatt.nl Such advanced catalyst systems could potentially be adapted to selectively functionalize one of the two bromo-positions of this compound, providing a route to asymmetrically substituted pyrimidine derivatives.

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl (-SO₂Me) group at the C2 position is not merely a spectator. It is a powerful electron-withdrawing group that activates the pyrimidine ring toward nucleophilic attack and can itself function as an excellent leaving group under specific conditions.

Displacement as a Leaving Group in SNAr Reactions

The methylsulfonyl group is a highly effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, often demonstrating superior reactivity compared to halogens at the same position. acs.org This reactivity is central to the synthetic utility of 2-sulfonylpyrimidines. researchgate.net The SNAr reaction generally requires an electron-deficient aromatic ring and a strong nucleophile.

In systems analogous to the target compound, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a fascinating chemoselectivity is observed. thieme-connect.comresearchgate.net The outcome of the reaction depends heavily on the nature of the nucleophile and the reaction conditions:

Displacement of Halogen: With weak bases, nucleophiles like anilines and secondary aliphatic amines selectively displace a chloride at the C4/C6 position. thieme-connect.comresearchgate.net

Displacement of Sulfone: In contrast, strong nucleophiles such as deprotonated anilines, alkoxides, thiolates, and formamides selectively displace the methylsulfonyl group at the C2 position. nih.govthieme-connect.comwuxiapptec.com This displacement can often proceed at remarkably low temperatures. wuxiapptec.com

This differential reactivity allows for a programmed, sequential substitution strategy. One can first perform a palladium-catalyzed coupling at the C4/C6 bromo-positions and subsequently execute an SNAr reaction at the C2 position to displace the sulfonyl group, or vice-versa. This orthogonal reactivity makes this compound a valuable building block for preparing 2,4,6-trisubstituted pyrimidines. thieme-connect.com The sulfonyl group's ability to be displaced by sulfur nucleophiles, such as the thiol group of cysteine, has also been explored for protein arylation. acs.orgnih.gov

| Reaction Type | Reactive Position(s) | Typical Reagents | Resulting Functionalization |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C4, C6 | Arylboronic acid, Pd(PPh₃)₄, Base (e.g., K₃PO₄) | C-C (Aryl) |

| Sonogashira Coupling | C4, C6 | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Alkynyl) |

| SNAr (Weakly basic) | C4, C6 | Anilines, sec-Aliphatic amines | C-N |

| SNAr (Strongly nucleophilic) | C2 | Alkoxides, Thiolates, Deprotonated anilines | C-O, C-S, C-N |

Potential for Further Chemical Modifications of the Sulfonyl Moiety

Beyond its role as a leaving group, the methylsulfonyl moiety itself has potential for other chemical transformations, although this is a less explored area of its chemistry. One plausible modification is the reduction of the sulfonyl group. Strong reducing agents could potentially reduce the sulfone (-SO₂Me) to a sulfoxide (B87167) (-S(O)Me) or further to a methylthioether (-SMe). The methylthioether, in turn, can be a substrate for further reactions, including oxidation back to the sulfone, which is a common strategy in the synthesis of polysubstituted pyrimidines. thieme-connect.com Additionally, the protons on the methyl group of the sulfone are weakly acidic and could potentially participate in reactions, such as forming a hydrogen bond complex that directs the regioselectivity of SNAr reactions. wuxiapptec.com While direct functionalization of the sulfonyl group itself is not common, its conversion to other sulfur-based functional groups remains a theoretical possibility for derivatization.

Investigations into Radical Reactions and Other Transformation Pathways

The documented chemistry of this compound and related compounds is dominated by polar, ionic mechanisms, namely palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Investigations into radical-based transformations of this scaffold are not widely reported in the literature.

However, aryl halides are known to participate in radical reactions under specific conditions, such as those involving photochemical initiation or the use of radical initiators. It is conceivable that the C-Br bonds could undergo homolytic cleavage to form pyrimidinyl radicals, which could then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. Similarly, a deconstruction-reconstruction strategy, where the pyrimidine ring is opened and then re-closed with different partners, has been demonstrated for other pyrimidine systems and could represent an alternative pathway for diversification. nih.gov These potential pathways remain largely unexplored for this specific compound and represent an area for future research to unlock novel reactivity and access new chemical space.

Applications of 4,6 Dibromo 2 Methylsulfonyl Pyrimidine in Complex Molecular Synthesis

Role as a Precursor to Advanced Pyrimidine (B1678525) Derivatives

The primary application of 4,6-Dibromo-2-(methylsulfonyl)pyrimidine lies in its role as a precursor to a diverse array of substituted pyrimidine derivatives. The methylsulfonyl group (-SO₂Me) is a particularly effective leaving group, often more labile than halogens, and can be selectively displaced by a wide range of nucleophiles. Subsequently, the bromine atoms at the C4 and C6 positions can be replaced, often requiring different reaction conditions, which enables the synthesis of di- and tri-substituted pyrimidines with precise control over the substitution pattern. researchgate.netnih.gov

The chemoselectivity of these reactions is influenced by factors such as the nature of the nucleophile, the solvent, and the base used. researchgate.net For instance, studies on the analogous compound 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) have shown that sterically hindered amines tend to displace the sulfonyl group, while less hindered amines or anilines may preferentially displace a chlorine atom first. researchgate.netnih.gov This differential reactivity allows chemists to build molecular complexity in a stepwise manner.

Common nucleophiles employed in these reactions include:

Amines (R-NH₂): To introduce amino substituents, which are prevalent in biologically active molecules.

Alkoxides (R-O⁻): To form ether linkages.

Thiolates (R-S⁻): To create thioethers.

This sequential substitution strategy is fundamental to creating libraries of compounds for drug discovery, where different functional groups can be systematically introduced to probe structure-activity relationships (SAR).

| Step | Position | Leaving Group | Typical Nucleophile | Product Type | Reference Example |

|---|---|---|---|---|---|

| 1 | C2 | -SO₂Me | Primary/Secondary Amines | 2-Aminopyrimidine | researchgate.net |

| 2 | C4 or C6 | -Br | Anilines, Aminopyrazoles | 2,4-Disubstituted Pyrimidine | nih.gov |

| 3 | C6 or C4 | -Br | Piperazines, Alkoxides | 2,4,6-Trisubstituted Pyrimidine | frontiersin.org |

Building Block for Fused Heterocyclic Systems

Beyond simple substitution, this compound is an ideal starting material for the synthesis of fused heterocyclic systems. These are bicyclic or polycyclic structures where the pyrimidine ring is fused with another ring, such as a pyrrole, pyrazole, or triazole. Such fused systems are common scaffolds in many pharmacologically active compounds. scirp.org

The strategy for constructing these systems involves a two-step process:

Nucleophilic Substitution: One of the leaving groups on the pyrimidine ring is substituted by a bifunctional nucleophile. This nucleophile contains a second reactive group (e.g., an amino, hydroxyl, or thiol group) positioned appropriately for a subsequent cyclization reaction.

Intramolecular Cyclization: The newly introduced functional group then reacts with an adjacent leaving group on the pyrimidine ring, or with a group installed in a previous step, to form the new fused ring.

For example, reacting the parent pyrimidine with a hydrazine derivative could lead to the formation of a pyrazolo[1,5-a]pyrimidine, while using a compound containing an amino group and an active methylene group could lead to a pyrrolo[2,3-d]pyrimidine scaffold. The ability to control the initial substitution allows for the regioselective synthesis of a wide variety of fused heterocycles. nih.govnih.gov

Synthesis of Pyrimidine-Based Scaffolds for Chemical Biology Research

In chemical biology and medicinal chemistry, the pyrimidine scaffold is a "privileged structure" due to its ability to interact with a wide range of biological targets. researchgate.net It is a key component of numerous drugs, especially small molecule kinase inhibitors, which are a cornerstone of modern cancer therapy. ed.ac.ukrsc.org

This compound is particularly well-suited for generating libraries of potential kinase inhibitors. The 2,4,6-trisubstituted pyrimidine motif is a common feature in many of these drugs, as the substituents at these positions can be tailored to interact with specific amino acid residues in the ATP-binding pocket of a target kinase. nih.gov

Researchers can utilize the sequential substitution reactions of this compound to rapidly generate a diverse set of analogs for screening. For example, a common scaffold in Aurora kinase inhibitors involves a 2,4-diaminopyrimidine core. nih.gov This can be readily synthesized by reacting the starting material first with one amine at the C2 or C4 position, followed by a second, different amine at the other position. This modular approach is highly efficient for exploring the SAR and optimizing inhibitor potency and selectivity. frontiersin.org

| Target Kinase Family | Common Pyrimidine Scaffold | Role of Substituents | Reference |

|---|---|---|---|

| Aurora Kinase | 2,4-Diaminopyrimidine | H-bonding with hinge region, occupying hydrophobic pockets | nih.gov |

| MARK4 (Alzheimer's Target) | 4-Piperazinyl-6-aryl-pyrimidine | Interaction with catalytic domain | frontiersin.org |

| Receptor Tyrosine Kinases (e.g., VEGFR-2) | Furo[2,3-d]pyrimidines | Core scaffold for ATP-competitive inhibition | nih.gov |

Contributions to Agrochemical and Pharmaceutical Intermediate Synthesis

The utility of 2-(methylsulfonyl)pyrimidine (B77071) derivatives extends to the large-scale synthesis of commercial products, including both agrochemicals and pharmaceuticals. The methylsulfonyl group is an excellent leaving group for reaction with oxygen nucleophiles, a key step in the synthesis of several important herbicides. asianpubs.orgnih.gov

For instance, the related compound 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) is a crucial intermediate in the production of pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium. asianpubs.orggoogle.com In this synthesis, the methylsulfonyl group is displaced by a substituted phenoxide. The dibromo-analogue is a potential precursor to similar structures where the bromo-groups can be retained or further functionalized to modulate the herbicidal activity and spectrum.

In the pharmaceutical industry, related structures are also key intermediates. 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine, for example, is a precursor in the synthesis of ambrisentan and darusentan, which are endothelin receptor antagonists used to treat pulmonary hypertension. researchgate.net The synthesis of these complex molecules relies on the predictable and high-yielding displacement of the methylsulfonyl group, highlighting the industrial importance of this class of pyrimidine building blocks.

Mechanistic and Computational Chemistry Studies

Elucidation of Reaction Mechanisms for SNAr and Cross-Coupling Reactions

The primary reaction pathway for 4,6-Dibromo-2-(methylsulfonyl)pyrimidine is Nucleophilic Aromatic Substitution (SNAr). This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of compounds. d-nb.info The mechanism involves the attack of a nucleophile on the electron-deficient pyrimidine (B1678525) ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.comyoutube.com This intermediate is stabilized by the electron-withdrawing groups on the ring. youtube.commasterorganicchemistry.com The subsequent elimination of a leaving group, in this case, a bromide ion, restores the aromaticity of the ring. youtube.com

The presence of two bromine atoms and a methylsulfonyl group offers multiple sites for nucleophilic attack. The bromine atoms and the methylsulfonyl group can both act as leaving groups. The regioselectivity of the SNAr reaction is influenced by the nature of the nucleophile and the reaction conditions. For instance, with sterically and electronically unbiased primary aliphatic amines, the sulfone group is selectively displaced. In contrast, anilines and secondary aliphatic amines tend to displace a chloride group in the analogous 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), particularly in the presence of a weak base. researchgate.net

Cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are also pivotal in modifying this compound. youtube.com The general mechanism for these palladium-catalyzed reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. youtube.com In the context of this specific pyrimidine, the choice of catalyst, ligand, and base can be critical in overcoming the potential inhibitory effects of the sulfonyl group on the reactivity. For example, a switch to Buchwald-Hartwig conditions may be necessary for successful amine couplings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules like this compound. nih.govmdpi.comnih.gov By solving the Kohn-Sham equations, DFT can provide insights into molecular orbital interactions and predict reactive sites. nih.gov

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can determine various quantum chemical parameters that describe a molecule's behavior. mdpi.commdpi.com These parameters include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity. ijcce.ac.ir

Electronegativity (χ): Measures the ability of a molecule to attract electrons. mdpi.com

Hardness (η) and Softness (S): These parameters relate to the stability and reactivity of the molecule. mdpi.com

Electrophilicity (ω): Indicates the propensity of a molecule to accept electrons. mdpi.commdpi.com

For pyrimidine derivatives, DFT studies have been used to analyze the distribution of electron density, revealing that the oxygen atoms and the π-system are often electron-rich and act as active sites for electrophilic attack. mdpi.com The analysis of the molecular electrostatic potential (MEP) can further identify the most reactive sites for both electrophilic and nucleophilic attacks. mdpi.commdpi.com

| Parameter | Value | Unit |

| Chemical Potential | -3.29 | eV |

| Electrophilicity Index | 2.17 | eV |

This table is based on data for 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. mdpi.com

Prediction of Regioselectivity and Chemoselectivity through Computational Modeling

Computational modeling plays a significant role in predicting the regioselectivity and chemoselectivity of reactions involving this compound. As previously mentioned, the molecule presents multiple reactive sites. Computational models can help determine which site is most likely to react under specific conditions.

For the analogous 4,6-dichloro-2-(methylsulfonyl)pyrimidine, studies have shown that the selectivity of the reaction with amines is highly dependent on the amine's structure and the basicity of the reaction medium. researchgate.net For example, primary aliphatic amines selectively displace the sulfone group, while anilines and secondary aliphatic amines favor displacement of the chloride. researchgate.net This selectivity can be rationalized through steric and electronic arguments, which can be quantified using computational models. researchgate.net

Geometric deep learning models, trained on DFT-derived atomic charges, have shown success in predicting reaction yields and regioselectivity for drug molecules. nih.gov Such models could be applied to this compound to predict the outcome of its reactions with a high degree of accuracy. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The three-dimensional structure and flexibility of this compound and its derivatives are crucial for their interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time. nih.govnih.gov

While specific conformational analysis or MD simulation studies for this compound were not found, the principles can be inferred from studies on related molecules. For instance, conformational analysis of pyrimidine nucleoside analogues has been performed to understand how restricting the sugar moiety's conformation affects biological activity. nih.gov Similarly, MD simulations of membrane-bound cytochrome P450, an enzyme involved in drug metabolism, have revealed how the protein's flexibility and interaction with the lipid bilayer facilitate ligand access to the active site. nih.gov

For this compound, MD simulations could be used to study its interaction with a target protein, providing insights into the binding mode and the energetic contributions of different parts of the molecule to the binding affinity. This information is invaluable for the rational design of more potent and selective derivatives.

Advanced Analytical Characterization Methodologies in Pyrimidine Research

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides profound insights into the molecular architecture of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, Multidimensional NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 4,6-Dibromo-2-(methylsulfonyl)pyrimidine, ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals. The proton at the 5-position of the pyrimidine (B1678525) ring would likely appear as a singlet, its chemical shift influenced by the adjacent bromine atoms. A second singlet would correspond to the three protons of the methyl (CH₃) group in the methylsulfonyl substituent.

¹³C NMR: The ¹³C NMR spectrum would reveal three signals for the pyrimidine ring carbons (C2, C4/C6, and C5) and one signal for the methyl carbon of the sulfonyl group. The carbons attached to the bromine atoms (C4 and C6) are expected to be equivalent and thus produce a single resonance. The chemical shifts would be characteristic of a highly substituted and electron-deficient pyrimidine system.

While specific, experimentally-derived chemical shift values and coupling constants for this compound are not reported in the searched literature, the expected spectral features are summarized below.

| Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

| Singlet (1H) for the C5-H proton | Resonance for C2 (attached to sulfonyl group) |

| Singlet (3H) for the -SO₂CH₃ methyl protons | Resonance for C4/C6 (attached to bromine) |

| Resonance for C5 | |

| Resonance for the methyl carbon (-SO₂C H₃) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound.

For this compound, the mass spectrum would be characterized by a distinct molecular ion peak cluster. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion would appear as a triplet of peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula, C₅H₄Br₂N₂O₂S. Common fragmentation patterns would likely involve the loss of the methyl group, the entire methylsulfonyl group (SO₂CH₃), or bromine atoms.

| Expected Mass Spectrometry Features | Description |

| Molecular Ion (M⁺) | A characteristic isotopic pattern (M, M+2, M+4) with a ~1:2:1 ratio due to the two bromine atoms. |

| High-Resolution Mass | Would confirm the elemental formula C₅H₄Br₂N₂O₂S with high accuracy. |

| Key Fragmentations | Expected loss of radicals such as ·CH₃, ·SO₂CH₃, and ·Br. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the sulfonyl group (S=O asymmetric and symmetric stretches). Other significant peaks would include stretching vibrations corresponding to the C=N and C=C bonds within the pyrimidine ring and the C-Br bonds. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring. No experimentally determined spectra for this specific compound are available in the searched sources.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350-1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160-1120 |

| Pyrimidine Ring | C=N / C=C Stretches | 1600-1450 |

| Carbon-Bromine | C-Br Stretch | 700-500 |

Chromatographic Separation and Analysis (e.g., LC-MS, GC-MS)

Chromatographic techniques are vital for verifying the purity of a compound and for its analysis within complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would yield detailed information on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-stacking, within the crystal lattice. This data provides incontrovertible proof of the molecular structure. A search of crystallographic databases indicates that the crystal structure for this specific compound has not been reported.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This data is used to confirm the empirical and molecular formula of a synthesized compound. The theoretical elemental composition is calculated from the molecular formula, C₅H₄Br₂N₂O₂S. Experimental values for this compound have not been reported in the reviewed literature.

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 18.99% |

| Hydrogen | H | 1.008 | 1.28% |

| Bromine | Br | 79.904 | 50.58% |

| Nitrogen | N | 14.007 | 8.87% |

| Oxygen | O | 15.999 | 10.13% |

| Sulfur | S | 32.06 | 10.15% |

| Total | 315.967 | 100.00% |

Emerging Trends and Future Research Directions

Development of Catalytic Methods for Enhanced Selectivity

The precise functionalization of the pyrimidine (B1678525) ring is crucial for tailoring the properties of its derivatives. In 4,6-dibromo-2-(methylsulfonyl)pyrimidine, the two bromine atoms at the C4 and C6 positions present a challenge and an opportunity for selective synthesis. The development of sophisticated catalytic methods is a primary focus to control which bromine atom reacts, thereby avoiding the formation of unwanted byproducts and improving reaction efficiency.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at the halogenated positions of pyrimidines. digitellinc.comnih.gov The inherent electronic differences between the C4 and C6 positions, influenced by the strong electron-withdrawing effect of the C2-methylsulfonyl group, can be exploited to achieve regioselectivity. Research has shown that in dihalopyrimidines, factors like the catalyst, ligands, and reaction conditions can be fine-tuned to favor substitution at one site over another. digitellinc.comacs.org For instance, the use of bulky N-heterocyclic carbene (NHC) ligands with palladium catalysts has been reported to uniquely favor C2-selective coupling in 2,4-dihalopyrimidines, a strategy that could be adapted to control selectivity in 4,6-disubstituted systems. acs.org

Future work is aimed at creating "switchable" catalytic systems where, by simply altering a component like the ligand or an additive, chemists can direct functionalization to either the C4 or C6 position at will. This would enable divergent synthesis, creating a wide array of distinct molecules from a single starting material. Furthermore, a move towards more sustainable and cost-effective catalysts using earth-abundant metals like copper and nickel is a significant trend in this field. nih.govmdpi-res.com

Below is a table illustrating how different catalytic parameters could influence reaction selectivity, based on established principles in cross-coupling chemistry.

| Catalyst System | Ligand Type | Key Feature | Probable Selectivity |

| Pd(PPh₃)₄ | Standard Phosphine (B1218219) | General reactivity | Mixture of C4/C6 substitution |

| Pd₂(dba)₃ / XPhos | Bulky Biarylphosphine | Steric hindrance | Potential for C4 selectivity |

| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Strong σ-donation | Potential for C6 selectivity |

| NiCl₂(dppp) | Nickel-based | Different metal reactivity | May offer unique selectivity |

Flow Chemistry and Automated Synthesis of this compound Derivatives

A major evolution in chemical manufacturing is the shift from traditional batch production to continuous flow chemistry. bohrium.com This technology utilizes microreactors and tubing to perform reactions continuously, offering superior control over parameters like temperature and mixing, enhanced safety, and scalability. rsc.orgrsc.org For the multistep synthesis of complex pyrimidine derivatives, flow chemistry can significantly reduce reaction times and improve yields. acs.org

Automated synthesis platforms that combine flow reactors with robotic handling and real-time analysis are set to transform the preparation of derivatives from this compound. These systems can perform sequential reactions, purifications, and analyses with minimal human oversight, enabling the rapid creation of large libraries of compounds for screening in drug discovery and materials science. acs.org The generation of highly reactive or unstable intermediates, which can be challenging in batch processing, is often more manageable and safer in a continuous flow setup. rsc.orgacs.org

The future will likely see the development of integrated "synthesis-to-screening" platforms where a molecule like this compound is automatically converted into a diverse set of derivatives, which are then directly passed to biological or material property assays. This high-throughput approach is invaluable for accelerating discovery. bohrium.com

The table below compares a traditional batch synthesis with a potential continuous flow process for a typical functionalization reaction.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours to days | Minutes to hours |

| Temperature Control | Prone to hotspots/uneven heating | Precise and uniform |

| Safety | Handling of large reagent volumes | Small volumes at any given time |

| Scalability | Difficult, requires re-optimization | Easier, by running the system longer |

| Throughput | Low (one reaction at a time) | High (amenable to automation) |

Rational Design of Pyrimidine-Based Functional Materials

The electron-deficient nature of the pyrimidine ring, amplified by the C2-methylsulfonyl group, makes it a highly desirable component for advanced functional materials, particularly in organic electronics. spiedigitallibrary.orgmdpi.comresearchgate.net This electron-accepting property is crucial for creating materials used in organic light-emitting diodes (OLEDs), solar cells, and sensors. spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org

Pyrimidine derivatives are widely incorporated as building blocks for various components of OLEDs, including as electron-transporting materials (ETMs), host materials, and even as part of the light-emitting molecules themselves. spiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net The ability to tune the electronic properties by adding different functional groups to the this compound core allows for the rational design of materials with specific energy levels (HOMO/LUMO) needed for efficient device performance. researchgate.net For example, attaching electron-donating groups to the pyrimidine scaffold can create donor-acceptor molecules with unique photophysical properties, such as thermally activated delayed fluorescence (TADF), which is a key mechanism for highly efficient OLEDs. spiedigitallibrary.orgresearchgate.net

Future research is focused on using computational modeling and machine learning to predict the properties of new pyrimidine-based materials before they are ever synthesized. nih.gov This "in silico" design process saves significant time and resources. The goal is to create new generations of materials for flexible displays, wearable sensors, and high-efficiency solar panels by precisely controlling the molecular structure of pyrimidine building blocks. spiedigitallibrary.orgmdpi.com

The following table shows examples of how modifying a pyrimidine core can tune its properties for specific applications.

| Derivative Type | Attached Functional Group | Target Application | Key Property |

| Donor-Acceptor | Triphenylamine (donor) | OLED Emitter (TADF) | Small Singlet-Triplet Energy Gap |

| Bipolar Host | Carbazole (donor/transporter) | OLED Host Material | High Triplet Energy, Balanced Charge Transport |

| Electron Transporter | Phenylpyridine (acceptor) | OLED ETM | Low LUMO Level for Electron Injection |

| Energetic Material | Nitro and N-oxide groups | Green Energetic Materials | High Thermal Stability and Detonation Performance rsc.org |

Interdisciplinary Research Integrating Synthesis with Biological and Materials Science

The true potential of this compound is unlocked when chemists, biologists, and materials scientists collaborate. The synthesis of new molecules is the starting point of a pipeline that extends into diverse scientific fields. wjarr.comorientjchem.orgnih.gov

In medicinal chemistry, synthetic chemists can use the pyrimidine scaffold to create libraries of novel compounds. ijprs.comnih.gov These compounds can then be tested by biologists to screen for activity against diseases like cancer, viral infections, or bacterial infections. wjarr.comacs.orgrsc.org The results from these biological screens provide crucial feedback, guiding the chemists to further refine the molecular structure to improve potency and reduce side effects, creating a powerful design-synthesize-test-analyze cycle. acs.org

In materials science, a similar collaborative loop exists. A synthetic chemist might design and create a new pyrimidine derivative with predicted electronic properties. mdpi.com A materials scientist or engineer would then incorporate this compound into a device, such as an OLED, and test its performance. spiedigitallibrary.org The device's efficiency, color purity, and lifespan provide direct feedback for the chemist to further optimize the material's structure. This synergy between synthesis and application is critical for technological advancement. mdpi.com

Future breakthroughs will depend on strengthening these interdisciplinary ties. The development of shared databases, automated research platforms, and common data standards will facilitate more seamless collaboration, accelerating the journey from a molecule on a computer screen to a life-saving drug or a next-generation electronic device. acs.org

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4,6-Dibromo-2-(methylsulfonyl)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and sulfonyl group introduction. For example, starting from 4,6-dihydroxy-2-(methylthio)pyrimidine, bromination with PBr₃ or HBr/H₂O₂ under controlled temperatures (0–50°C) can introduce bromine atoms. Subsequent oxidation of the methylthio (-SMe) group to methylsulfonyl (-SO₂Me) is achieved using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid . Key factors include stoichiometric control to avoid over-bromination and maintaining anhydrous conditions during sulfonyl formation to prevent hydrolysis.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine deshielding effects, sulfonyl group resonance).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calc’d for C₅H₅Br₂N₂O₂S: 357.79) .

- HPLC : Reverse-phase HPLC with UV detection (λ ~260 nm) assesses purity (>95% recommended for biological assays) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Limited solubility in water; dissolves in polar aprotic solvents (DMSO, DMF) or alkaline aqueous solutions (e.g., 0.1 M NaOH) .

- Stability : Store at 2–8°C in inert atmospheres. Avoid prolonged exposure to light or moisture, which may hydrolyze the sulfonyl group. Stability in DMSO varies—validate via periodic NMR checks .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed to minimize byproducts?

- Methodological Answer : Regioselective bromination at the 4- and 6-positions is influenced by directing groups. Use Lewis acids (e.g., AlCl₃) to activate pyrimidine nitrogens, favoring electrophilic substitution at electron-deficient positions. Kinetic vs. thermodynamic control: Lower temperatures (0–25°C) favor 4-bromo intermediates, while higher temperatures (50–80°C) drive 6-bromo formation. Monitor via TLC or in-situ IR .

Q. What strategies mitigate compound degradation during long-term storage or experimental workflows?

- Methodological Answer :

- Storage : Lyophilize and store under argon in amber vials. Use stabilizers like BHT (butylated hydroxytoluene) for oxidation-prone sulfonyl groups .

- In-Use Stability : Pre-dissolve in anhydrous DMSO (≤10 mM), aliquot to avoid freeze-thaw cycles, and validate stability via LC-MS before critical assays .

Q. How can researchers resolve contradictions in reported reactivity of the sulfonyl group in cross-coupling reactions?

- Methodological Answer : Conflicting data may arise from solvent/base choices. For Suzuki-Miyaura couplings:

- Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C for aryl boronic acids.

- If sulfonyl groups inhibit reactivity, switch to Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃, XPhos ligand) for amine couplings . Validate via control experiments with/without sulfonyl protection .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。